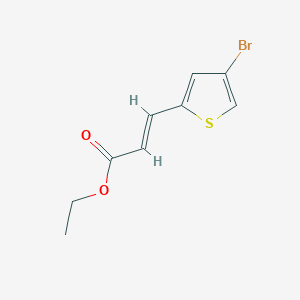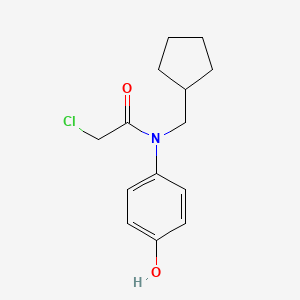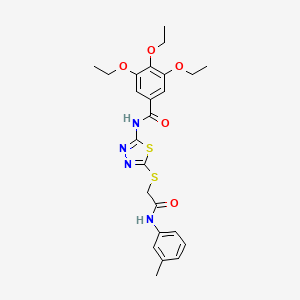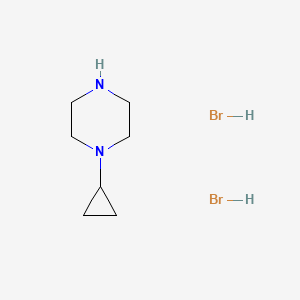
2-((Methylamino)methyl)propane-1,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylamino)methyl)propane-1,3-diol hydrochloride is a chemical compound with the CAS Number: 2172022-66-9 . It has a molecular weight of 155.62 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a compound that is stored at room temperature . It is available in the form of an oil .Applications De Recherche Scientifique
Solubility in Mixed Solvents
A study investigated the solubility of various benzodiazepine derivatives in mixed solvents including propane-1,2-diol and water. This research is relevant for understanding the solubility behavior of similar compounds like 2-((Methylamino)methyl)propane-1,3-diol hydrochloride in different solvent systems, which is crucial for pharmaceutical formulations and industrial applications (Jouyban et al., 2010).
Lubricant Applications
Di- and triol-centered polyols, including variants of propane diol, were synthesized and evaluated as automotive gear lubricants. These studies highlight the potential use of propane diol derivatives in industrial lubricants, suggesting possible applications for this compound in similar contexts (Nagendramma & Kaul, 2008).
Downstream Processing in Microbial Production
Research on the downstream processing of biologically produced 1,3-propanediol highlights the challenges in purifying and separating diols from fermentation broths. This research provides insights into the industrial processing of related diol compounds, which could be applicable to this compound (Xiu & Zeng, 2008).
Synthetic Complex Esters and Lubricating Properties
Complex esters based on diols like propane diol were studied for their lubricating properties, indicating that similar structures, including this compound, could have applications in eco-friendly and biodegradable lubricants (Nagendramma, Kaul, & Bisht, 2010).
Use in Organic–Inorganic Hybrid Materials
The synthesis and study of organic–inorganic hybrids functionalized by 1,3-bis[tris(hydroxymethyl)methylamino]propane, a similar compound to this compound, suggest potential applications in materials science for developing novel hybrid materials (Li et al., 2015).
Polyester Resins and Coating Applications
Research on polyester resins based upon 2-methyl-1,3-propanediol indicates the potential of propane diol derivatives, including this compound, in developing high-performance coatings (Sullivan, Dehm, Reich, & Dillon, 1990).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to tris (hydroxymethyl)aminomethane, which is extensively used in biochemistry and molecular biology as a component of buffer solutions .
Mode of Action
Given its structural similarity to tris, it may undergo reactions associated with typical amines, such as condensations with aldehydes .
Action Environment
It is known that the ph of a buffer solution containing a compound similar to 2-((methylamino)methyl)propane-1,3-diol hydrochloride, namely tris, can change with temperature .
Propriétés
IUPAC Name |
2-(methylaminomethyl)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRSIASAFOOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)
![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)
![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)


![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)